molecular formula C16H15ClN4O B5655339 4-[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one

4-[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one

Cat. No. B5655339
M. Wt: 314.77 g/mol
InChI Key: NNOXJSQCZMYUNH-UHFFFAOYSA-N
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Description

Triazole derivatives are a significant class of heterocyclic compounds, offering a wide range of applications in medicinal chemistry due to their diverse biological activities. This response includes an overview of the synthesis methods, structural analysis, and properties of compounds analogous to the specified chemical, focusing on their relevance to scientific research without delving into pharmacological applications or side effects.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions including ring-opening, cyclization, substitution, and sometimes Mannich reactions. Techniques such as condensation and N-alkylation are frequently employed, leading to the formation of complex triazole compounds with varied substituents enhancing their chemical diversity and potential applications (Wu et al., 2022; Jian, 2003).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed through techniques like X-ray crystallography, NMR (1H NMR, 13C NMR), and MS. DFT calculations are also employed to optimize the molecular structure and analyze the geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) (Wu et al., 2022; Evecen et al., 2018).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, highlighting their reactivity and potential for further chemical modifications. These reactions can include interactions with proteins in molecular docking studies, suggesting possible biological activities. The chemical reactivity is influenced by the triazole core and substituents, offering a platform for designing compounds with specific properties (Wu et al., 2022).

properties

IUPAC Name

4-[2-[(3-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-11-18-16(13-6-7-20(2)15(22)9-13)21(19-11)10-12-4-3-5-14(17)8-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOXJSQCZMYUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CC(=O)N(C=C2)C)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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